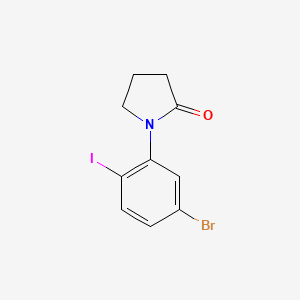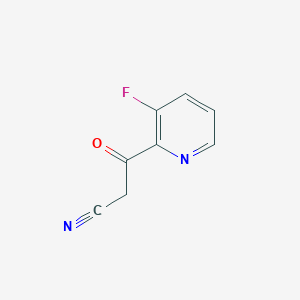
1-Methyl-2-(4-nitrophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-nitrophenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a methyl group at the 1-position and a 4-nitrophenyl group at the 2-position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-nitrophenyl)-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-nitrophenylhydrazine and 1-methyl-2-indanone. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other scalable synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(4-nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of 1-methyl-2-(4-aminophenyl)-1H-indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(4-nitrophenyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Nitrophenyl)-1H-indole: Lacks the methyl group, affecting its electronic properties and reactivity.
1-Methyl-2-(4-aminophenyl)-1H-indole: The amino group instead of the nitro group leads to different chemical and biological properties.
Uniqueness: 1-Methyl-2-(4-nitrophenyl)-1H-indole is unique due to the presence of both the methyl and nitro groups, which influence its electronic properties, reactivity, and potential applications. The nitro group is electron-withdrawing, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions, while the methyl group provides steric hindrance and influences the compound’s overall stability.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-methyl-2-(4-nitrophenyl)indole |
InChI |
InChI=1S/C15H12N2O2/c1-16-14-5-3-2-4-12(14)10-15(16)11-6-8-13(9-7-11)17(18)19/h2-10H,1H3 |
Clé InChI |
UCOFMVZOFASDLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)





![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)


![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)


![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)

